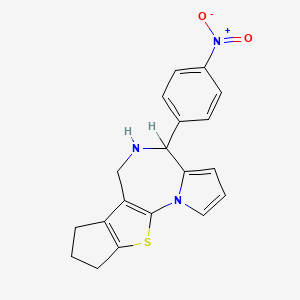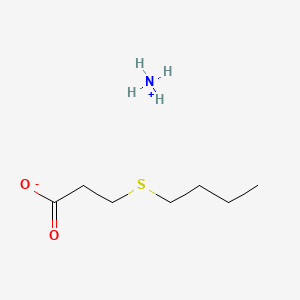
Propanoic acid, 3-(butylthio)-, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(butylthio)-, ammonium salt is a chemical compound with the molecular formula C7H17NO2S. It is an ammonium salt derivative of propanoic acid, where a butylthio group is attached to the third carbon of the propanoic acid chain. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanoic acid, 3-(butylthio)-, ammonium salt can be synthesized through the reaction of propanoic acid with butylthiol in the presence of a suitable catalyst. The reaction typically involves the formation of an intermediate ester, which is then converted to the ammonium salt by reacting with ammonia. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. The process includes the esterification of propanoic acid with butylthiol, followed by ammoniation to form the ammonium salt. The reaction is carried out under optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-(butylthio)-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-(butylthio)-, ammonium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(butylthio)-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic processes. It may also interact with enzymes and proteins, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, ammonium salt: A simpler derivative without the butylthio group.
Butanoic acid, ammonium salt: Similar structure but with a different carbon chain length.
Sodium propionate: A sodium salt of propanoic acid with similar applications.
Uniqueness
Propanoic acid, 3-(butylthio)-, ammonium salt is unique due to the presence of the butylthio group, which imparts distinct chemical and biological properties. This makes it more effective in certain applications, such as antimicrobial activity and as a precursor for complex organic synthesis.
Eigenschaften
CAS-Nummer |
126740-29-2 |
|---|---|
Molekularformel |
C7H17NO2S |
Molekulargewicht |
179.28 g/mol |
IUPAC-Name |
azanium;3-butylsulfanylpropanoate |
InChI |
InChI=1S/C7H14O2S.H3N/c1-2-3-5-10-6-4-7(8)9;/h2-6H2,1H3,(H,8,9);1H3 |
InChI-Schlüssel |
QCEFAHIIKKNUEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCCC(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


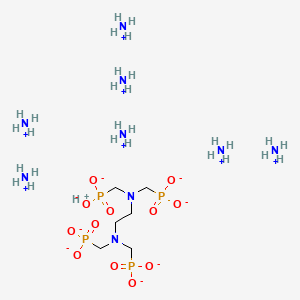


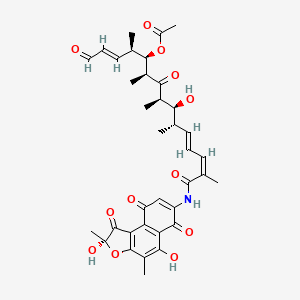

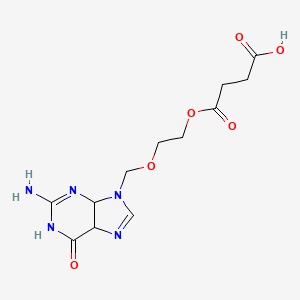
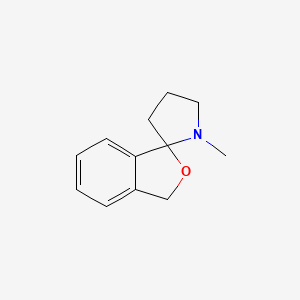
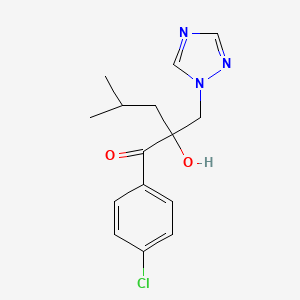
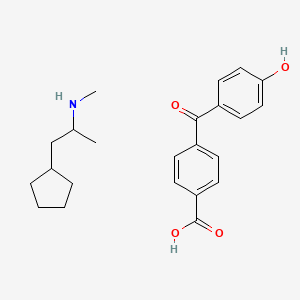

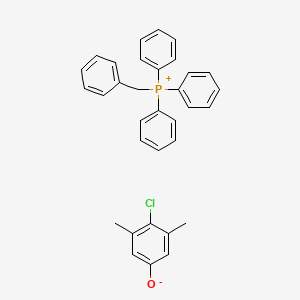
![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)

